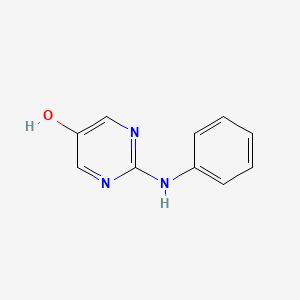
2-(Phenylamino)-5-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylamino)-5-pyrimidinol is an organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)-5-pyrimidinol typically involves the reaction of 2-chloropyrimidine with aniline under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom is replaced by the phenylamino group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques .
化学反应分析
2.1. Reaction with Amidines
One of the prominent methods for synthesizing pyrimidinols involves the reaction of amidines with β-keto esters under ultrasound irradiation. This method has been shown to yield high quantities of substituted pyrimidinols, including 2-(Phenylamino)-5-pyrimidinol .
2.2. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reagent has also been employed to synthesize derivatives of phenylaminopyrimidine. In this process, phenylaminopyrimidine derivatives can be constructed through the reaction of appropriate amines with carbonyl compounds in the presence of phosphorus oxychloride .
2.3. Other Synthetic Approaches
Additional synthetic routes include:
-
Cyclocondensation : Utilizing β-keto esters and amidines to form pyrimidine rings .
-
Cross-Coupling Reactions : Employing Suzuki-Miyaura cross-coupling techniques to introduce aryl groups onto the pyrimidine core .
-
Reduction Reactions : Reduction of intermediates such as enaminones can yield the desired pyrimidinol derivatives .
Chemical Reactions and Mechanisms
Understanding the chemical behavior of this compound is essential for its application in medicinal chemistry.
3.1. Nucleophilic Substitution Reactions
The compound can undergo nucleophilic aromatic substitution (S_NAr) reactions, where nucleophiles such as alkoxides or amines can replace hydrogen atoms on the aromatic ring . This reaction is particularly useful for modifying the phenyl group attached to the pyrimidine.
3.2. Oxidation and Reduction
Oxidative transformations can convert this compound into more complex structures, while reduction reactions can yield various derivatives with altered biological activity . For instance, reducing agents like tin(II) chloride have been used effectively in these transformations.
3.3. Condensation Reactions
Condensation reactions with carbonyl compounds can lead to the formation of more complex heterocyclic structures, enhancing the pharmacological profile of derivatives based on this compound .
科学研究应用
Scientific Research Applications
Pyrimidine derivatives, including 2-(Phenylamino)-5-pyrimidinol, have demonstrated applications in several key areas:
- Drug Discovery: Pyrimidine derivatives are used as building blocks in the development of new drugs targeting various diseases . Their ability to form hydrogen bonds and act as bioisosteres enhances their pharmacokinetic and pharmacodynamic properties, making them valuable in creating drug candidates .
- Antimicrobial Agents: Pyrimidine derivatives have been explored for their antimicrobial properties against bacterial and fungal infections . For example, certain pyrimidine derivatives have shown significant antifungal activity against Candida albicans and Saccharomyces cerevisiae .
- Tyrosine Kinase Inhibitors: Phenylamino-pyrimidine (PAP) derivatives, including this compound, are useful in developing tyrosine kinase inhibitors (TKIs) with potential anticancer activity . These compounds can provide highly competitive ATP TKIs with nano/picomolar activity .
- Fluorescent Markers: Triaminopyrimidine derivatives have been synthesized as fluorescent nucleobase analogues (FNAs) for monitoring cell viability . These compounds can differentiate between live and dead cells, accumulating specifically inside dead cells by interacting with dsDNA grooves .
Case Studies and Research Findings
- Mnk Inhibitors: A series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives have been discovered as Mnk inhibitors . These inhibitors target mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), which are crucial for tumorigenesis. Studies have shown that Mnk inhibitors can reduce the expression level of anti-apoptotic protein Mcl-1 and promote apoptosis in acute myeloid leukemia cells .
- FGFR3 Inhibition: N-aryl-N'-pyrimidin-4-yl ureas have been optimized to create potent and selective inhibitors of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 . These compounds have shown significant antitumor activity in bladder cancer xenograft models .
- Antifungal Activity: Pyrimidine derivatives from aryl sulfonamides have been synthesized and evaluated for antifungal activity . Some compounds exhibited activity equivalent to or higher than Amphotericin B against fungal infections .
- Cell Viability Markers: 2,4,5-Triaminopyrimidine derivatives have been developed as blue fluorescent probes for cell viability . These markers accumulate in dead cells and emit in the blue region, making them useful for co-staining combinations with other viability dyes .
Data Tables
While specific data tables for this compound are not available in the search results, studies involving related pyrimidine derivatives provide insight into their biological activities.
Regulatory Information
作用机制
The mechanism of action of 2-(Phenylamino)-5-pyrimidinol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth .
相似化合物的比较
2-(Phenylamino)-5-pyrimidinol can be compared with other similar compounds, such as:
2-Aminopyrimidine: Similar in structure but lacks the phenyl group, leading to different biological activities.
2-Phenylaminopyrimidine: Similar but with different substitution patterns, affecting its reactivity and applications.
2-Phenylamino-3-acyl-1,4-naphthoquinone: Another compound with a phenylamino group but with a different core structure, leading to distinct biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
956128-06-6 |
|---|---|
分子式 |
C10H9N3O |
分子量 |
187.20 g/mol |
IUPAC 名称 |
2-anilinopyrimidin-5-ol |
InChI |
InChI=1S/C10H9N3O/c14-9-6-11-10(12-7-9)13-8-4-2-1-3-5-8/h1-7,14H,(H,11,12,13) |
InChI 键 |
BGFDUCFLQJCFCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















